molecular formula C22H18ClN3O B2513053 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-25-9

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

Cat. No. B2513053
CAS RN: 478257-25-9
M. Wt: 375.86
InChI Key: SJRTZWLBIYLPGL-ZMOGYAJESA-N
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Description

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a subject of interest in synthetic organic chemistry for its potential use in various chemical reactions and the synthesis of heterocyclic compounds. While direct studies on this specific compound are limited, research on similar imidazo[1,2-a]pyridine derivatives provides insights into their applications:

  • Formation of Pyrazolo[4,3-c]pyridines : The reactivity of chloro-phenyl-pyrazole-carbaldehydes in Sonogashira-type cross-coupling reactions and subsequent cyclization to form pyrazolo[4,3-c]pyridines and their oxides highlights the utility of similar structures in synthesizing complex heterocyclic systems (Vilkauskaitė et al., 2011). These processes underline the potential of 6-chloro-2-phenylimidazo[1,2-a]pyridine derivatives in constructing pharmacologically relevant scaffolds.

  • Fluorescent Molecular Rotors : The development of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives showcases the application of these compounds in sensing technologies. The ability of these FMRs to exhibit enhanced emission in viscous environments points to their potential in biological imaging and viscosity sensing (Jadhav & Sekar, 2017).

  • Corrosion Inhibition : Imidazopyridine derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic media. Their adsorption onto metal surfaces suggests a protective role against corrosion, making them valuable in materials science and engineering (Ech-chihbi et al., 2019).

properties

IUPAC Name

(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-16-6-5-7-17(12-16)15-27-24-13-20-22(18-8-3-2-4-9-18)25-21-11-10-19(23)14-26(20)21/h2-14H,15H2,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRTZWLBIYLPGL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

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